(1S,2R)-2-Methoxycycloheptane-1-sulfonyl chloride
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Overview
Description
(1S,2R)-2-Methoxycycloheptane-1-sulfonyl chloride is a chiral compound with significant applications in organic synthesis. Its unique structure, featuring a methoxy group and a sulfonyl chloride group on a cycloheptane ring, makes it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-Methoxycycloheptane-1-sulfonyl chloride typically involves the following steps:
Starting Material: The synthesis begins with cycloheptanone, which undergoes a series of reactions to introduce the methoxy and sulfonyl chloride groups.
Sulfonylation: The sulfonyl chloride group is introduced by reacting the intermediate with chlorosulfonic acid under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-2-Methoxycycloheptane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The methoxy group can be oxidized to form aldehydes or carboxylic acids, while reduction reactions can convert the sulfonyl chloride group to sulfonic acids.
Common Reagents and Conditions
Substitution: Nucleophiles like amines (e.g., aniline) and alcohols (e.g., ethanol) are commonly used.
Elimination: Strong bases such as sodium ethoxide or potassium tert-butoxide are employed.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are utilized.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Alkenes: Formed from elimination reactions.
Aldehydes and Carboxylic Acids: Formed from oxidation of the methoxy group.
Scientific Research Applications
(1S,2R)-2-Methoxycycloheptane-1-sulfonyl chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1S,2R)-2-Methoxycycloheptane-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound serves as a key intermediate.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-Methoxycycloheptane-1-sulfonyl chloride: The enantiomer of the compound with similar reactivity but different stereochemistry.
Cycloheptane-1-sulfonyl chloride: Lacks the methoxy group, resulting in different reactivity and applications.
2-Methoxycyclohexane-1-sulfonyl chloride: A smaller ring size, leading to different steric and electronic properties.
Uniqueness
(1S,2R)-2-Methoxycycloheptane-1-sulfonyl chloride is unique due to its specific stereochemistry and the presence of both methoxy and sulfonyl chloride groups. This combination imparts distinct reactivity and makes it a valuable intermediate in various synthetic pathways.
Properties
IUPAC Name |
(1S,2R)-2-methoxycycloheptane-1-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClO3S/c1-12-7-5-3-2-4-6-8(7)13(9,10)11/h7-8H,2-6H2,1H3/t7-,8+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFXVTGPBWLNBMX-SFYZADRCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCCCC1S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1CCCCC[C@@H]1S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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